

"Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate"

CAS number 39757-29-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

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An In-depth Technical Guide to **Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate** (CAS: 39757-29-4)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate**, a versatile β -keto ester that serves as a valuable intermediate in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical characteristics, and potential applications, grounding all claims in established chemical principles and authoritative sources.

Introduction and Strategic Importance

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate (CAS No. 39757-29-4) is an organic compound featuring a sophisticated molecular architecture that includes a methylphenyl group and a dioxobutanoate moiety.^[1] This structure, containing both ester and ketone functional groups, positions it as a highly reactive and useful building block for the synthesis of more complex molecules.^[1] Its role as a β -keto ester makes it particularly significant in the construction of heterocyclic compounds and other scaffolds of interest in medicinal chemistry and materials science. While often used as an intermediate, its potential biological activity is also an area of interest for pharmaceutical research.^[1]

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key characteristics of **Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate** are summarized below.

Property	Value	Source(s)
CAS Number	39757-29-4	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₂ H ₁₂ O ₄	[1] [3] [4] [7]
Molecular Weight	220.22 g/mol	[3] [7]
IUPAC Name	methyl 4-(4-methylphenyl)-2,4-dioxobutanoate	[4]
Synonyms	Methyl 2,4-Dioxo-4-o-tolylbutanoate	[1]
Appearance	Solid or crystalline substance	[1] [4]
Solubility	Soluble in organic solvents	[1]
SMILES	<chem>COC(=O)C(=O)CC(=O)c1ccc(C)cc1</chem>	[4]
InChI	InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3	[4]

Synthesis via Crossed Claisen Condensation: Mechanism and Protocol

The most logical and efficient synthesis of **Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate** is achieved through a Crossed Claisen Condensation. This powerful carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, in this case, an ester and a ketone.[\[8\]](#) Specifically, it involves the reaction of 4'-methylacetophenone with dimethyl oxalate.

The Causality Behind the Experimental Design

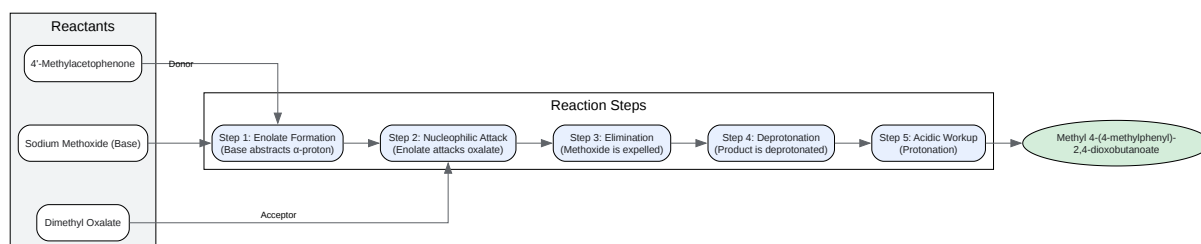
The choice of a Crossed Claisen reaction is strategic. For a successful crossed condensation that avoids a complex mixture of products, one of the reactants should ideally lack α -hydrogens, making it unable to enolize and act only as the electrophilic "acceptor".^{[9][10]} Dimethyl oxalate, $(\text{CO}_2\text{Me})_2$, fits this requirement perfectly. The other reactant, 4'-methylacetophenone, possesses acidic α -protons and can be readily deprotonated to form a nucleophilic enolate "donor".^[10]

A strong, non-nucleophilic base is essential to drive the reaction. Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used, as they are strong enough to deprotonate the ketone.^{[8][9]} The alkoxide base must match the alkoxy group of the ester to prevent transesterification.^[11] The final deprotonation of the resulting β -dicarbonyl product is a highly favorable acid-base reaction, which serves as the thermodynamic driving force for the entire condensation.^{[8][12][13]}

Reaction Mechanism

The synthesis proceeds through the following key steps:

- **Enolate Formation:** The alkoxide base abstracts an acidic α -proton from 4'-methylacetophenone to form a resonance-stabilized enolate.
- **Nucleophilic Attack:** The enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, forming a tetrahedral intermediate.
- **Alkoxide Elimination:** The intermediate collapses, expelling a methoxide leaving group to form the final carbon skeleton.
- **Deprotonation (Driving Force):** The newly formed β -keto ester has a highly acidic proton between the two carbonyl groups, which is rapidly removed by the methoxide base. This irreversible step pulls the equilibrium towards the product.^{[9][12]}
- **Protonation:** A final acidic workup neutralizes the enolate to yield the target compound, **Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate**.^[12]



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Caption: Mechanism of Crossed Claisen Condensation for synthesis.

Experimental Protocol

This protocol is a representative procedure based on the principles of the Claisen Condensation.

- **Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (150 mL). Carefully add sodium metal (1.2 eq) in small portions to generate sodium methoxide in situ.
- **Reaction:** Once all the sodium has reacted, cool the solution to 0°C. Add a solution of 4'-methylacetophenone (1.0 eq) and dimethyl oxalate (1.1 eq) in anhydrous methanol dropwise over 30 minutes with constant stirring.
- **Reflux:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Work-up:** Cool the reaction mixture in an ice bath and slowly acidify by adding cold 1 M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate should form.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
- **Purification:** Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization Profile

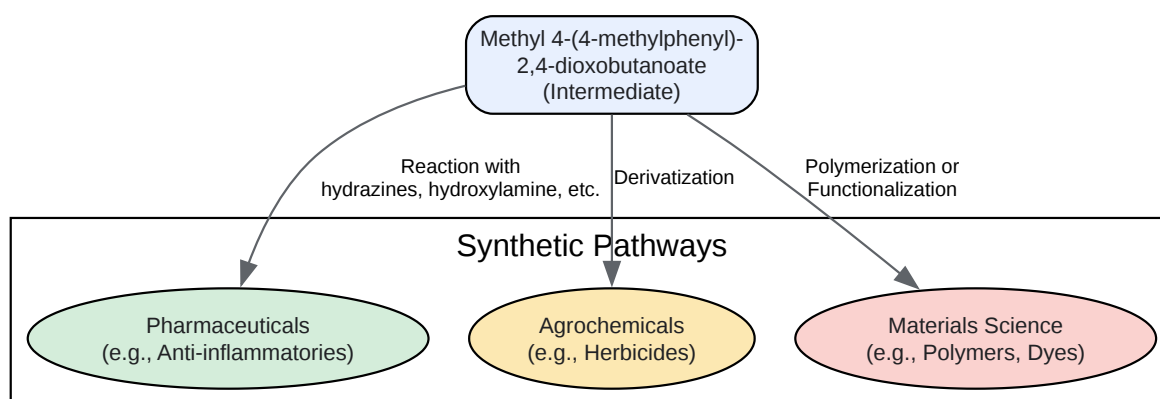
To validate the structure and purity of the synthesized product, a combination of spectroscopic methods is employed. The expected data are as follows:

- **^1H NMR:** The spectrum should show a singlet for the methyl group on the tolyl ring (~2.4 ppm), aromatic protons in the p-substituted pattern (~7.2-7.9 ppm), a singlet for the methylene protons flanked by two carbonyls (~4.0 ppm), and a singlet for the methyl ester protons (~3.9 ppm).
- **^{13}C NMR:** Characteristic signals would include the methyl carbon of the tolyl group (~21 ppm), the methylene carbon (~45 ppm), the methyl ester carbon (~53 ppm), aromatic carbons (~128-145 ppm), and three distinct carbonyl carbons: the ester carbonyl (~165 ppm) and the two ketone carbonyls (~185-195 ppm).
- **Infrared (IR) Spectroscopy:** The IR spectrum will be dominated by strong C=O stretching absorptions. One would expect to see a band for the ester carbonyl (~1740 cm^{-1}), the aromatic ketone (~1680 cm^{-1}), and the α -keto group (~1720 cm^{-1}).
- **Mass Spectrometry (MS):** The mass spectrum should show a molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight of 220.22 g/mol.

Applications in Research and Drug Development

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is not typically an end-product but rather a strategic intermediate. Its structural analogs are widely used in several research areas.^{[14][15][16]}

- **Pharmaceutical Synthesis:** As a 1,3-dicarbonyl compound, it is a classic precursor for synthesizing five- and six-membered heterocyclic rings like pyrazoles, isoxazoles, and pyrimidines. These scaffolds are prevalent in a vast array of pharmacologically active agents, including anti-inflammatory, analgesic, and anticancer drugs.^{[14][15][16]}
- **Agrochemicals:** The compound can be used to develop new pesticides and herbicides.^{[14][16]} The aroylpyruvate core is a known toxophore in certain classes of agrochemicals.
- **Materials Science:** It can serve as a monomer or building block for creating specialty polymers, coatings, or dyes where the aromatic and dicarbonyl functionalities can be tailored to achieve specific properties.^{[14][17]}



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Caption: Potential synthetic applications of the title compound.

Safety and Handling

According to available safety data sheets, standard laboratory precautions should be observed when handling **Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate**.^[6] It is intended for research and development use only and not for medicinal or household applications.^[6] Standard

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. In case of contact, follow standard first-aid measures.[6]

Conclusion

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate is a highly functionalized and valuable chemical intermediate. Its synthesis via a Crossed Claisen Condensation is a robust and well-understood process. The presence of multiple reactive sites—an aromatic ring, two distinct ketone groups, and an ester—makes it a versatile precursor for a wide range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.

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- Methyl 4-(4-methylphenyl)
- Methyl 4-(4-bromophenyl)
- 9.

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- To cite this document: BenchChem. ["Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate" CAS number 39757-29-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584134#methyl-4-4-methylphenyl-2-4-dioxobutanoate-cas-number-39757-29-4]

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